6-Propoxy-2,2'-bipyridyl

Description

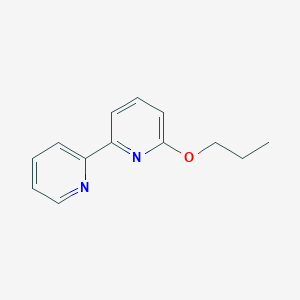

6-Propoxy-2,2'-bipyridyl is a substituted bipyridine derivative featuring a propoxy (-OCH₂CH₂CH₃) group at the 6-position of one pyridine ring within the 2,2'-bipyridyl scaffold. Substituted bipyridines are widely studied as ligands in coordination chemistry due to their ability to chelate metal ions, with substituents influencing electronic, steric, and solubility properties . The propoxy group, an electron-donating substituent, likely enhances solubility in organic solvents and modulates the ligand’s electron density, impacting metal-ligand interactions and redox behavior .

Properties

CAS No. |

54015-98-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-propoxy-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C13H14N2O/c1-2-10-16-13-8-5-7-12(15-13)11-6-3-4-9-14-11/h3-9H,2,10H2,1H3 |

InChI Key |

AQGXZGMFXTWTQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxy-2,2’-bipyridyl typically involves the Ullmann reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production methods for bipyridines, including 6-Propoxy-2,2’-bipyridyl, often involve large-scale Ullmann reactions or other coupling reactions. The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Propoxy-2,2’-bipyridyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

6-Propoxy-2,2’-bipyridyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Propoxy-2,2’-bipyridyl involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various biochemical and chemical pathways, influencing processes such as electron transfer and catalysis . The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction .

Comparison with Similar Compounds

Table 1: Key Properties of 6-Propoxy-2,2'-bipyridyl and Analogues

*Calculated based on substitution pattern.

Key Findings:

Electronic Effects: The 6-propoxy substituent donates electron density via oxygen lone pairs, similar to methoxy or ethoxy groups, but with increased steric bulk compared to smaller alkoxy chains. Di-substituted derivatives like 6,6'-dipropoxy-2,2'-bipyridine (C₁₆H₂₀N₂O₂) exhibit symmetrical electronic effects but greater steric hindrance, which may reduce coordination flexibility compared to mono-substituted variants .

Steric and Solubility Considerations: The 6-propoxy group introduces moderate steric bulk, balancing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and organic phases. In contrast, 6,6'-diphenyl-2,2'-bipyridine (C₂₂H₁₆N₂) is highly lipophilic and rigid, favoring applications in hydrophobic environments or π-stacking interactions .

Metal Coordination Behavior :

- Studies on Ru(II) complexes of substituted bipyridines indicate that electron-donating groups (e.g., -OCH₃, -NH₂) stabilize higher oxidation states of metals, enhancing photoluminescence and redox activity . The 6-propoxy group is expected to exhibit similar behavior but with reduced hydrogen-bonding capacity compared to -NH₂.

- Di-substituted ligands like 6,6'-dipropoxy-2,2'-bipyridine may form less stable complexes with small metal ions (e.g., Cu⁺) due to steric clashes, as observed in analogous systems .

Challenges and Limitations

- Limited data exist on the 6-propoxy derivative’s exact synthetic routes, crystallography, or catalytic performance, highlighting gaps in the literature.

- Comparative studies with 6-methoxy or 6-ethoxy analogues would clarify the impact of alkoxy chain length on properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.